1-(Bromomethyl)-2,3,4-trimethylbenzene
Description
1-(Bromomethyl)-2,3,4-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups and a bromomethyl functional group. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromomethyl (-CH₂Br) moiety. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.12 g/mol.
Key structural insights include:
- NMR Characterization: The bromomethyl group produces a singlet at 5.09 ppm in the $ ^1H $ NMR spectrum, confirming its successful incorporation into the aromatic framework .
- Elemental Analysis: Found values (C: 71.33%, H: 3.79%) align closely with theoretical calculations (C: 71.04%, H: 4.08%), validating purity .
- Synthetic Utility: It serves as a precursor for advanced intermediates, such as imidazolium salts and selones, through nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 |
InChI Key |
FJVNGXCGSWJLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Reactivity in Alkylation Reactions
- This compound : Reacts with nucleophiles (e.g., imidazoles) to form stable salts. The steric hindrance from adjacent methyl groups may slow reactivity compared to less-substituted analogs .
- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene : Exhibits enhanced reactivity due to three bromomethyl groups, enabling rapid trifunctional alkylation. However, derived imidazolium salts (e.g., 3a ) are hygroscopic, limiting their practicality .
- 4-(Bromomethyl)benzaldehyde : The aldehyde group participates in orthogonal reactions (e.g., azide-alkyne cycloaddition), offering versatility in synthesizing heterocycles .
Stability and Crystallinity
- Stability : While this compound is stable under ambient conditions, trisubstituted analogs like 3a (imidazolium salts) are hygroscopic, necessitating anhydrous handling .
- Crystallinity : Selenium derivatives (e.g., tris-imidazole selones 4a–f ) exhibit excellent crystallinity, facilitating structural confirmation via XRD, unlike simpler bromomethylated aromatics .
Key Research Findings
NMR Spectral Differentiation : The bromomethyl group in this compound is identifiable by a singlet at 5.09 ppm , distinct from vinyl-bromine signals in analogs like 2g (δ 6.60–7.60 ppm for aromatic/vinyl protons) .
Elemental Analysis Consistency : Found C/H values for bromomethylated aromatics typically deviate <1% from theoretical values, ensuring reliable structural confirmation .
Hygroscopicity Challenges: Trisubstituted bromomethyl compounds (e.g., 3a) require careful storage, whereas monosubstituted derivatives are more robust .
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